Differentiation in Cardiac Sarcomere Inhibitor Programs: Isopropyl vs. Ethyl Oxadiazole Intermediates
5-Isopropyl-1,2,4-oxadiazole-3-carboxylic acid is a critical intermediate in Cytokinetics' distinct cardiac sarcomere inhibitor program, leading to the development candidate (R)-N-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)-2-methyl-2H-tetrazole-5-carboxamide [1]. This differentiates it from the closely related 5-ethyl analog (CAS for acid: 856787-15-0?), which is the key intermediate for the structurally distinct drug Omecamtiv Mecarbil, a cardiac myosin activator with a pyrazole-4-carboxamide end cap [2]. While direct comparison of intermediate activity is not published, the final drug candidates target different protein mechanisms (sarcomere inhibition vs. activation), underscoring that the 5-isopropyl intermediate enables access to a different pharmacological space.
| Evidence Dimension | Role in patent-protected drug candidate synthesis |
|---|---|
| Target Compound Data | Intermediate for (R)-N-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)-2-methyl-2H-tetrazole-5-carboxamide (Cardiac Sarcomere Inhibitor) |
| Comparator Or Baseline | 5-Ethyl-1,2,4-oxadiazole-3-carboxylic acid derivative intermediate for Omecamtiv Mecarbil (Cardiac Myosin Activator) |
| Quantified Difference | N/A (Qualitative difference in final drug target mechanism) |
| Conditions | Patent-derived structural assignment |
Why This Matters
For procurement, this directly impacts IP strategy and access to specific chemical spaces for cardiovascular drug discovery programs.
- [1] Tom, N.; Andersen, D. Polymorphs of (R)-N-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)-2-methyl-2H-tetrazole-5-carboxamide. PCT Int. Appl. WO 2021/011809 A1, January 21, 2021. View Source
- [2] Morgan, B. P.; Muci, A.; Lu, P.-P.; Kraynack, E. A.; Tochimoto, T.; Morgans, D. J. Cardiac Sarcomere Inhibitors. U.S. Pat. Appl. US 2019/0256504 A1, August 22, 2019. View Source
